molecular formula C14H16FN B8387862 6-Fluoro-2-pyrrolidinyl-3,4-dihydronaphthalene

6-Fluoro-2-pyrrolidinyl-3,4-dihydronaphthalene

Cat. No.: B8387862
M. Wt: 217.28 g/mol
InChI Key: QHSGPWZTLYKJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-pyrrolidinyl-3,4-dihydronaphthalene is a useful research compound. Its molecular formula is C14H16FN and its molecular weight is 217.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H16FN

Molecular Weight

217.28 g/mol

IUPAC Name

1-(6-fluoro-3,4-dihydronaphthalen-2-yl)pyrrolidine

InChI

InChI=1S/C14H16FN/c15-13-5-3-12-10-14(6-4-11(12)9-13)16-7-1-2-8-16/h3,5,9-10H,1-2,4,6-8H2

InChI Key

QHSGPWZTLYKJIW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=C(CC2)C=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

16.7 g of 6-fluoro-3,4-dihydro-2(1H)-naphthalenone in 200 ml of benzene are boiled at reflux for 2.5 hours with 8.4 ml of pyrrolidine and 0.35 g of anhydrous p-toluenesulfonic acid. The 1-(6-fluoro-3,4-dihydro-2-naphthyl)pyrrolidine obtained is treated, without purification, with 10.8 g of acrylamide and 0.5 g of p-toluenesulfonic acid. The mixture is heated under nitrogen at 100° for 2 hours and at 150° for 2 hours. The mixture is dissolved in 180 ml of chloroform, washed with water and chromatographed over 150 g of silica gel with chloroform. Recrystallization from ethyl acetate gives 8-fluoro-1,4,5,6-tetrahydrobenzo[f]quinolin-3(2H)-one with melting point 223°-224°.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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